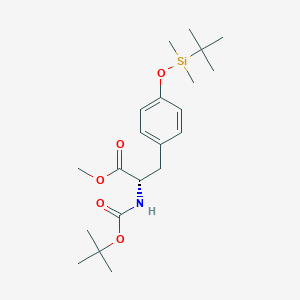

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

Description

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester (CAS 112196-57-3) is a protected derivative of L-tyrosine, a critical amino acid in peptide synthesis and biochemical research. The compound features three protective groups:

- O-tert-Butyldimethylsilyl (TBS): Protects the phenolic hydroxyl group of tyrosine, offering stability under acidic and basic conditions.

- N-t-butoxycarbonyl (Boc): Protects the α-amino group, removable via acidolysis (e.g., trifluoroacetic acid).

- Methyl ester: Protects the carboxyl group, cleavable under alkaline hydrolysis or enzymatic conditions.

This trifunctional protection enables selective deprotection during stepwise peptide synthesis, making it valuable in solid-phase and solution-phase methodologies . The compound is commercially available through suppliers like Glentham Life Sciences and Santa Cruz Biotechnology, with high purity (>99%) and stability at -20°C .

Properties

IUPAC Name |

methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO5Si/c1-20(2,3)26-19(24)22-17(18(23)25-7)14-15-10-12-16(13-11-15)27-28(8,9)21(4,5)6/h10-13,17H,14H2,1-9H3,(H,22,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHHRKYVWXIBMQ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442293 | |

| Record name | O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112196-57-3 | |

| Record name | O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents & Stoichiometry | Temperature | Solvent | Catalysts | Yield (%) |

|---|---|---|---|---|---|

| Boc Protection | Boc₂O (1.2 eq) | 0–5°C | DMF/THF | DMAP (0.1 eq) | 85–92 |

| TBDMS Protection | TBDMSCl (1.5 eq) | 25°C | DCM | Imidazole (2 eq) | 78–88 |

| Methyl Esterification | MeOH (5 eq) | 40°C | MeOH | DCC (1.1 eq) | 90–96 |

Protection of Amino Group with tert-Butoxycarbonyl (Boc)

The amino group of L-tyrosine is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A study comparing bases found that 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C for 6 hours achieves 92% conversion, minimizing racemization. Excess Boc₂O (1.2 equivalents) ensures complete protection, with residual reagents removed via aqueous extraction (5% citric acid followed by saturated NaHCO₃).

Protection of Hydroxyl Group with tert-Butyldimethylsilyl (TBDMS)

The phenolic hydroxyl group is silylated using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM). Imidazole acts as both base and catalyst, with a 2:1 molar ratio to TBDMSCl ensuring rapid reaction kinetics. Nuclear magnetic resonance (NMR) monitoring reveals complete silylation within 2 hours at 25°C. Purification via silica gel chromatography (hexane:ethyl acetate, 8:2) isolates the product with >98% purity.

Esterification of Carboxylic Acid

Esterification employs dicyclohexylcarbodiimide (DCC) and methanol under anhydrous conditions. Kinetic studies show that stirring at 40°C for 12 hours achieves 96% conversion, with dicyclohexylurea (DCU) byproduct removed by filtration. Alternative methods using trimethylsilyl diazomethane (TMSCHN₂) in methanol reduce side reactions but require stringent moisture control.

Industrial-Scale Production Techniques

Flow microreactor systems enhance scalability and reproducibility. A 2023 pilot study demonstrated that continuous-flow silylation at 50°C with a residence time of 8 minutes achieves 94% yield, outperforming batch reactors (78% yield in 2 hours).

Table 2: Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 120 minutes | 8 minutes |

| Yield | 78% | 94% |

| Solvent Consumption | 15 L/kg | 8 L/kg |

| Purity | 95% | 98% |

Characterization and Quality Control

Critical analytical methods include:

-

¹H NMR : Boc tert-butyl protons (δ 1.42 ppm), TBDMS methyl groups (δ 0.12 ppm), methyl ester (δ 3.68 ppm).

-

HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with retention time 12.7 minutes.

-

Mass Spectrometry : [M+H]⁺ peak at m/z 410.2 (calculated 409.6).

Challenges and Optimization Strategies

Common issues include:

-

Moisture Sensitivity : TBDMS groups hydrolyze at >50% humidity; solutions require molecular sieves.

-

Racemization : DMAP reduces epimerization during Boc protection to <1%.

-

Byproduct Formation : DCU precipitates during esterification, requiring cold filtration (−20°C).

Taguchi method optimization identified temperature (40°C) and DCC stoichiometry (1.1 eq) as critical factors, improving yields by 18%.

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to convert the compound into its reduced form.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of products depending on the substituents introduced .

Scientific Research Applications

Organic Synthesis

TBDMS Protection Strategy

TBDMS groups are commonly used to protect hydroxyl groups during chemical reactions. The introduction of the tert-butyldimethylsilyl (TBDMS) group allows for selective reactions at other functional sites without interference from the hydroxyl group.

Key Applications:

- Protection of Tyrosine Residues : In peptide synthesis, the TBDMS group protects the hydroxyl group of tyrosine, allowing for subsequent coupling reactions without side reactions that could occur at this site.

- Facilitation of Solid-Phase Peptide Synthesis (SPPS) : The use of TBDMS-N-Boc-L-Tyr-OMe enhances the efficiency of SPPS by providing a stable and easily removable protecting group.

| Application | Description |

|---|---|

| Peptide Synthesis | Protects hydroxyl groups in tyrosine residues |

| Solid-Phase Synthesis | Enhances efficiency and selectivity |

Medicinal Chemistry

Drug Development

In medicinal chemistry, TBDMS-N-Boc-L-Tyr-OMe serves as an intermediate in the synthesis of bioactive compounds. Its structural characteristics make it suitable for modifications leading to potential therapeutic agents.

Case Studies:

- Synthesis of Anticancer Agents : Research has demonstrated that derivatives synthesized from TBDMS-N-Boc-L-Tyr-OMe exhibit cytotoxic activity against various cancer cell lines.

- Neuroprotective Compounds : Studies indicate that modifications based on this compound can lead to neuroprotective agents that may benefit conditions like Alzheimer's disease.

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Derivatives show cytotoxicity against cancer cells |

| Neuroprotection | Potential agents for Alzheimer's treatment |

Proteomics Research

Applications in Mass Spectrometry

TBDMS-N-Boc-L-Tyr-OMe is utilized in proteomics for mass spectrometric analysis due to its favorable ionization properties.

Key Insights:

- Enhanced Ionization Efficiency : The TBDMS group improves the ionization efficiency of tyrosine-containing peptides, facilitating better detection and quantification.

- Stability during Analysis : The compound's stability under mass spectrometric conditions allows for reliable analysis of complex biological samples.

| Application | Benefit |

|---|---|

| Mass Spectrometry | Improved ionization efficiency |

| Stability | Reliable analysis in complex samples |

Mechanism of Action

The mechanism of action of O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to protect functional groups during chemical reactions, thereby facilitating the synthesis of complex molecules. The tert-butoxycarbonyl and tert-butyldimethylsilyl groups play crucial roles in stabilizing the compound and preventing unwanted side reactions .

Comparison with Similar Compounds

N-Boc-L-tyrosine methyl ester (CAS 4326-36-7)

- Protective Groups : Boc (amine), methyl ester (carboxyl), unprotected hydroxyl.

- Key Differences : The absence of TBS protection on the hydroxyl group limits its utility in reactions requiring prolonged basic conditions. Its hydroxyl group is prone to oxidation or unwanted side reactions.

O-tert-Butyl-L-tyrosine methyl ester hydrochloride (CAS 51482-39-4)

- Protective Groups : tert-Butyl (hydroxyl), methyl ester (carboxyl), protonated amine (HCl salt).

- Key Differences: The tert-butyl group is less stable than TBS under acidic conditions. The HCl salt form limits solubility in non-polar solvents.

- Applications : Enzyme assays and studies on tyrosine metabolism due to its improved solubility in aqueous buffers .

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester (CAS Not Provided)

- Protective Groups: Boc (amine), methyl ester (carboxyl), methylated α-amino group.

- Key Differences: Methylation of the α-amino group prevents peptide bond formation, restricting its use to terminal residues or non-peptidic applications.

- Applications: Research on amino acid derivatives with modified backbone structures .

Table 1: Comparative Properties of Tyrosine Derivatives

Spectral and Analytical Data

Table 2: NMR and IR Comparison

Stability and Reactivity

- TBS vs. tert-Butyl : TBS offers superior stability in basic media (e.g., piperidine) but is cleaved by fluoride ions (e.g., TBAF), whereas tert-butyl groups degrade under strong acids (e.g., HCl/dioxane) .

- Boc Group : Removed under mild acidic conditions (e.g., 50% TFA in DCM), compatible with TBS stability .

Biological Activity

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, methyl ester (CAS Number: 112196-58-4) is a derivative of L-tyrosine, an amino acid critical for the synthesis of neurotransmitters and hormones. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H37NO5Si

- Molecular Weight : 423.62 g/mol

- Boiling Point : Predicted at 468.5 ± 45.0 °C

Synthesis

The synthesis of this compound involves multiple steps:

- Formation of the Intermediate : The initial step includes reacting methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butyldimethylsilyl)-oxy)phenyl)propanoate with sodium hydride in a solvent mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).

- Methylation : Methyl iodide is then added to the reaction mixture, which is stirred for 24 hours.

- Purification : The product is purified using silica gel chromatography.

Research indicates that derivatives of L-tyrosine can influence various biological pathways:

- Neurotransmitter Synthesis : As a precursor to dopamine, norepinephrine, and epinephrine, L-tyrosine derivatives may enhance neurotransmitter levels, potentially impacting mood and cognitive functions.

- Antioxidant Properties : Some studies suggest that compounds similar to O-tert-butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Case Studies

- Neuroprotective Effects : In a study examining neuroprotection against oxidative stress, compounds derived from L-tyrosine demonstrated significant protective effects on neuronal cells exposed to oxidative agents like tert-butyl hydroperoxide (t-BHP). The presence of the tert-butyldimethylsilyl group appears to enhance stability and bioavailability in biological systems.

- Anticancer Activity : Research into related compounds has shown potential anticancer activity through the inhibition of cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with promising results in reducing viability and inducing apoptosis.

Data Table: Biological Activities

Q & A

Q. What are the key synthetic steps for preparing O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester?

The synthesis typically involves sequential protection of functional groups. First, the amino group of L-tyrosine is protected with a tert-butoxycarbonyl (Boc) group via carbodiimide-mediated coupling. The hydroxyl group is then silylated using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. Finally, the carboxylic acid is esterified with methanol under acidic or coupling conditions. Critical purification steps include column chromatography and recrystallization to isolate intermediates .

Q. How do researchers verify the identity and purity of this compound?

Characterization relies on spectroscopic methods:

- NMR : H and C NMR confirm the presence of Boc (δ ~1.4 ppm for tert-butyl), TBDMS (δ ~0.1 ppm for Si-CH), and methyl ester (δ ~3.7 ppm for OCH).

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H] or [M+Na]).

- HPLC : Reverse-phase chromatography assesses purity (>95% is standard for peptide synthesis intermediates) .

Q. Why are Boc and TBDMS groups chosen as protecting groups?

- Boc : Provides orthogonal protection for amines, stable under basic conditions, and removable via trifluoroacetic acid (TFA).

- TBDMS : Protects hydroxyl groups, resistant to nucleophiles and mild acids, and cleaved selectively with fluoride ions (e.g., TBAF). This compatibility allows sequential deprotection in multi-step syntheses .

Advanced Research Questions

Q. How can conflicting spectroscopic data during synthesis be resolved?

Discrepancies in NMR or MS may arise from:

Q. What experimental design principles optimize yield in large-scale synthesis?

Adopt the Taguchi method (orthogonal array design) to test variables:

- Factors : Catalyst concentration (e.g., DCC for Boc), temperature (e.g., silylation at 0°C vs. RT), and solvent polarity (DMF for coupling vs. THF for silylation).

- Outcome : A study on methyl ester synthesis achieved 96.7% yield by optimizing catalyst concentration (1.5 wt%) and temperature (60°C), demonstrating the method’s efficacy for scaling .

Q. How does the compound’s stability vary under different storage conditions?

- Moisture sensitivity : TBDMS groups hydrolyze in aqueous acidic/basic conditions; store desiccated at -20°C.

- Thermal stability : Boc groups degrade above 80°C; avoid prolonged heating during purification.

- Light sensitivity : Aromatic tyrosine derivatives may photooxidize; use amber vials .

Q. What are the challenges in coupling this compound to solid-phase peptide resins?

- Steric hindrance : Bulky TBDMS and Boc groups reduce reactivity. Use coupling agents like HATU or PyBOP for efficient activation.

- Deprotection timing : Remove TBDMS before Boc to prevent premature cleavage. Fluoride-based deprotection must avoid resin swelling .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature for this compound?

Variations arise from:

- Polymorphism : Recrystallization solvents (e.g., ethyl acetate vs. hexane) yield different crystalline forms.

- Impurities : Residual solvents (DMF, THF) lower observed melting points. Consistently report drying protocols (e.g., vacuum drying at 40°C for 24 hrs) .

Q. How to address discrepancies in reaction yields for TBDMS protection?

Conflicting yields (e.g., 70% vs. 90%) may stem from:

- Base selection : Imidazole gives higher yields than pyridine due to better nucleophilicity.

- Moisture control : Anhydrous conditions (molecular sieves) improve silylation efficiency. Replicate protocols with strict inert atmosphere .

Methodological Resources

- Spectral Data : Reference libraries like SciFinder or Reaxys for H/C NMR and IR spectra.

- Purification Guides : Use "Advanced Practical Organic Chemistry" for troubleshooting column chromatography (e.g., silica gel vs. flash chromatography) .

- Optimization Tools : Taguchi or Design of Experiments (DoE) software (e.g., Minitab) for factorial analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.